N-[[4-(dimethylamino)benzylidene]amino]quinoline-3-carboxamide
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Overview
Description
N’-[4-(dimethylamino)benzylidene]quinoline-3-carbohydrazide is a Schiff base compound, characterized by the presence of an imine group (C=N) formed by the condensation of an aromatic aldehyde with a primary amine. Schiff bases are known for their stability and ability to form complexes with metal ions, making them valuable in various fields such as catalysis, medicine, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[4-(dimethylamino)benzylidene]quinoline-3-carbohydrazide typically involves the condensation reaction between 4-(dimethylamino)benzaldehyde and quinoline-3-carbohydrazide. This reaction is usually carried out in an ethanol solvent under reflux conditions with acetic acid as a catalyst . The reaction proceeds as follows:
- Dissolve 4-(dimethylamino)benzaldehyde and quinoline-3-carbohydrazide in ethanol.
- Add a catalytic amount of acetic acid.
- Reflux the mixture for several hours until the reaction is complete.
- Cool the reaction mixture and filter the precipitated product.
- Wash the product with cold ethanol and dry it under vacuum.
Industrial Production Methods
While specific industrial production methods for N’-[4-(dimethylamino)benzylidene]quinoline-3-carbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and implementing purification techniques such as recrystallization or chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N’-[4-(dimethylamino)benzylidene]quinoline-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The imine group can be oxidized to form corresponding oxides.
Reduction: The imine group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of oxides or N-oxides.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
N’-[4-(dimethylamino)benzylidene]quinoline-3-carbohydrazide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N’-[4-(dimethylamino)benzylidene]quinoline-3-carbohydrazide involves its ability to form stable complexes with metal ions through coordination with the imine nitrogen and other donor atoms. This chelation can influence the electron distribution in the metal ion, affecting its reactivity and biological activity . The compound can interact with various molecular targets, including enzymes and DNA, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- N’-[4-(dimethylamino)benzylidene]-2-oxo-2H-chromene-3-carbohydrazide
- N’-[4-(dimethylamino)benzylidene]-5-phenyl-1H-pyrazole-3-carbohydrazide
Uniqueness
N’-[4-(dimethylamino)benzylidene]quinoline-3-carbohydrazide stands out due to its quinoline backbone, which imparts unique electronic and steric properties. This makes it particularly effective in forming stable metal complexes and exhibiting significant biological activities compared to other Schiff bases .
Properties
Molecular Formula |
C19H18N4O |
---|---|
Molecular Weight |
318.4 g/mol |
IUPAC Name |
N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]quinoline-3-carboxamide |
InChI |
InChI=1S/C19H18N4O/c1-23(2)17-9-7-14(8-10-17)12-21-22-19(24)16-11-15-5-3-4-6-18(15)20-13-16/h3-13H,1-2H3,(H,22,24)/b21-12+ |
InChI Key |
GCGOWNLWEBLUMU-CIAFOILYSA-N |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=N/NC(=O)C2=CC3=CC=CC=C3N=C2 |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=NNC(=O)C2=CC3=CC=CC=C3N=C2 |
Origin of Product |
United States |
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